3-(2,2,2-trifluoroethyl)cyclobutan-1-one
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Overview
Description
3-(2,2,2-trifluoroethyl)cyclobutan-1-one is an organic compound characterized by the presence of a trifluoroethyl group attached to a cyclobutanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-trifluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-trifluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethylamine
- 2,2,2-trifluoroethanol
- 2,2,2-trifluoroethyl acetate
- 2,2,2-trifluoroethyl bromide
Uniqueness
3-(2,2,2-trifluoroethyl)cyclobutan-1-one is unique due to the presence of both a cyclobutanone ring and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2352999-71-2 |
---|---|
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
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